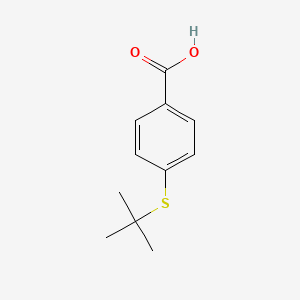

4-(Tert-butylthio)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCECZYVHSXADNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278693 | |

| Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-51-1 | |

| Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butylthio Benzoic Acid

Direct C-S Bond Formation Strategies

Direct formation of the C-S bond is a common and efficient approach to synthesize 4-(tert-butylthio)benzoic acid. This can be accomplished through nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.

Thiolation Reactions of Halobenzoic Acids with tert-Butylthiol Reagents

A straightforward method for the synthesis of this compound involves the reaction of a 4-halobenzoic acid with a tert-butylthiol reagent. In this nucleophilic aromatic substitution reaction, the tert-butylthiolate anion acts as a nucleophile, displacing the halide from the aromatic ring. The reactivity of the 4-halobenzoic acid generally follows the order I > Br > Cl.

A typical procedure involves the reaction of a 4-halobenzoic acid, such as 4-bromobenzoic acid, with sodium tert-butylthiolate. The thiolate is often prepared in situ by treating tert-butylthiol with a base like sodium hydride or sodium ethoxide. The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For instance, stirring a suspension of sodium tert-butylthiolate with a bromo-substituted aromatic acid in THF can lead to the formation of the corresponding tert-butylthioether. anu.edu.au

| Starting Material | Reagent | Base | Solvent | Temperature | Yield |

| 4-Bromobenzoic Acid | tert-Butylthiol | Sodium Hydride | THF | Room Temperature | Moderate to High |

| 4-Iodobenzoic Acid | Sodium tert-butylthiolate | - | DMF | 80-100 °C | High |

| 4-Chlorobenzoic Acid | tert-Butylthiol | Potassium Carbonate | DMF | 120-140 °C | Moderate |

Transition Metal-Catalyzed C-S Coupling Approaches

Transition metal catalysis offers powerful and versatile methods for the formation of C-S bonds, often with high efficiency and functional group tolerance. Palladium and copper-based catalytic systems are the most widely employed for the synthesis of aryl thioethers.

Palladium-catalyzed cross-coupling reactions provide an effective route for the formation of the C-S bond in this compound. These reactions typically involve the coupling of a 4-halobenzoic acid with a tert-butylthiol reagent in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands being commonly used.

While a direct protocol for the synthesis of this compound using this method is not extensively documented in readily available literature, the general principles of palladium-catalyzed C-S coupling are well-established. Such reactions are known to be sensitive to the nature of the aryl halide, the thiol, the catalyst, the ligand, and the base employed. Mechanistic studies on related systems suggest that the catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate and reductive elimination to afford the aryl thioether and regenerate the catalyst. nih.govchemistry-chemists.com

| Aryl Halide | Thiol Reagent | Catalyst | Ligand | Base | Solvent |

| 4-Iodobenzoic Acid | tert-Butylthiol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) |

| 4-Bromobenzoic Acid | Sodium tert-butylthiolate | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane |

Copper-catalyzed cross-coupling reactions represent a classic and highly effective method for the synthesis of aryl thioethers, including this compound. These reactions, often referred to as Ullmann-type couplings, typically involve the reaction of a 4-halobenzoic acid with a thiol in the presence of a copper catalyst and a base.

A regioselective and highly efficient method for C-S bond formation with halobenzoic acids has been developed using a Cu/Cu₂O-catalyzed reaction. nih.gov This procedure is carried out in solvents like 2-ethoxyethanol (B86334) or ethylene (B1197577) glycol diethyl ether and notably does not require the use of a strong base or other additives, which allows for the presence of the free carboxylic acid group. nih.gov The reaction demonstrates excellent tolerance for a wide range of functional groups. nih.gov For the synthesis of arylthiobenzoic acids, a mixture of the halobenzoic acid, the thiol, a base such as potassium carbonate, and a catalytic amount of copper powder and copper(I) oxide in a suitable solvent is heated. nih.gov

| Halobenzoic Acid | Thiol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromobenzoic Acid | Various Thiols | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 81-99 nih.gov |

| 4-Chlorobenzoic Acid | tert-Butylthiol | CuI | K₂CO₃ | DMF | 140-160 | Good |

| 4-Bromobenzoic Acid | tert-Butylthiol | CuSO₄/Sodium Ascorbate | - | t-BuOH/H₂O | Room Temp | Moderate |

Functional Group Interconversion and Derivatization Routes

An alternative synthetic approach to this compound involves the modification of a precursor molecule that already contains the tert-butylthioether moiety. Oxidation of an alkyl group on the aromatic ring to a carboxylic acid is a primary example of this strategy.

Oxidation and Reduction Strategies for Thioether Precursors

The oxidation of a suitable thioether precursor, such as 4-(tert-butylthio)toluene, presents a viable route to this compound. This method leverages the well-established oxidation of alkyl side chains on aromatic rings to carboxylic acids.

A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) in an alkaline solution. quora.commasterorganicchemistry.com The reaction typically involves heating the alkyl-substituted thioether with an aqueous solution of KMnO₄. The initial product is the potassium salt of the benzoic acid, which is then acidified to yield the final carboxylic acid. It is important to note that for this oxidation to occur, the benzylic carbon must have at least one hydrogen atom. masterorganicchemistry.comdoubtnut.com In the case of 4-(tert-butylthio)toluene, the methyl group provides the necessary benzylic hydrogens for the oxidation to proceed. The tert-butyl group on the sulfur atom is generally stable under these conditions.

| Precursor | Oxidizing Agent | Reaction Conditions | Product | Yield |

| 4-(tert-Butylthio)toluene | KMnO₄ | Aqueous, basic, heat | This compound | Good |

| p-tert-Butyltoluene | Air, Co(OAc)₂ | 135-155 °C | p-tert-Butylbenzoic acid | High vinatiorganics.com |

Carboxylic Acid Functionalization via Esterification or Amidation

The conversion of the carboxylic acid moiety in this compound into esters and amides is a key transformation for creating a diverse range of derivatives. Modern organic synthesis offers several effective methods that provide high yields under mild conditions, avoiding the harsh reagents of traditional approaches.

One innovative one-pot method facilitates both esterification and amidation of tert-butyl esters through an in-situ generated acid chloride intermediate. organic-chemistry.orgacs.orgnih.govresearchgate.net This process uses α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst. organic-chemistry.orgacs.orgnih.gov For this compound, this would involve first preparing its tert-butyl ester. This ester can then react with a variety of alcohols or amines to yield the corresponding ester or amide derivatives. organic-chemistry.org The reaction is notable for its mild conditions and broad applicability to different types of alcohols and amines. organic-chemistry.org

Another powerful technique is the direct amidation of esters, which bypasses the need to first activate the carboxylic acid. A system using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the amidation of unactivated esters. nih.govresearchgate.netresearchgate.netrsc.org The methyl or ethyl ester of this compound could, for instance, be readily converted to its amide by reaction with an amine in this superbasic medium. researchgate.net The reaction is often rapid, occurring within minutes at room temperature. researchgate.net For substrates that may not be compatible with strongly basic conditions, methods using cesium carbonate as a milder base have also been developed, which are particularly useful in peptide synthesis and show no racemization for most amino acid substrates. acs.org

Catalytic methods that avoid stoichiometric activating agents are also at the forefront of synthetic innovation. Formamide-catalyzed activation of carboxylic acids represents a cost-efficient and versatile approach. rsc.orgorganic-chemistry.orgnih.gov Using a catalytic amount of a formamide, such as formylpyrrolidine, in the presence of a cost-effective activator like trichlorotriazine (B8581814) (TCT), this compound can be converted into a highly reactive intermediate, facilitating subsequent reaction with alcohols or amines. organic-chemistry.orgnih.gov This method is scalable and compatible with a wide range of functional groups. nih.gov Similarly, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) offer an effective, inexpensive, and safe route for the direct amidation of carboxylic acids, often yielding pure products without the need for chromatographic purification. nih.gov

The table below summarizes some modern methods applicable to the functionalization of this compound.

| Method | Reagents/Catalyst | Starting Material | Key Features | Ref. |

| In-situ Acid Chloride Formation | α,α-dichlorodiphenylmethane, SnCl₂ | tert-Butyl ester of this compound | One-pot procedure; mild conditions; high yields for various alcohols and amines. | organic-chemistry.orgacs.org |

| Base-Promoted Direct Amidation | t-BuOK in DMSO | Methyl or ethyl ester of this compound | Rapid reaction at room temperature; avoids acid activation; high yields. | nih.govresearchgate.net |

| Formamide-Catalyzed Activation | Formylpyrrolidine (catalyst), Trichlorotriazine (activator) | This compound | Excellent cost-efficiency and waste balance; scalable; high functional group compatibility. | organic-chemistry.orgnih.gov |

| Silicon-Mediated Direct Amidation | Methyltrimethoxysilane (MTM) | This compound | Inexpensive and safe reagent; simple workup; avoids chromatography. | nih.gov |

| Diboron-Catalyzed Dehydrative Amidation | Diboron compounds (e.g., DB-1) | This compound | Effective for amidation of aromatic carboxylic acids; tolerates various functional groups. | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This involves careful consideration of solvents, catalysts, and reagents.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a cornerstone of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. Guides for solvent selection, such as the one developed by Sanofi, rank solvents into classes like "recommended," "substitution advisable," and "banned" based on safety, health, and environmental criteria. For the synthesis of this compound, which may involve steps like nucleophilic aromatic substitution or oxidation, selecting a greener solvent is critical.

Traditionally, solvents like toluene or dichloromethane (B109758) might be used. numberanalytics.com However, green chemistry encourages their replacement. For example, sulfolane (B150427) is a polar, thermally stable, and water-soluble solvent that has proven effective as a reaction medium for the synthesis of benzoic acid from biomass-derived materials and could be a suitable medium for related syntheses. nih.gov Water is an ideal eco-friendly and economical solvent, and methods like the Schotten-Baumann reaction for benzoylation have been successfully performed in aqueous environments at room temperature. researchgate.net

Optimizing the reaction medium can also involve using microwave irradiation, which can accelerate reactions and often allows for solvent-free conditions, significantly reducing waste. rsc.org For instance, the direct amidation of carboxylic acids has been achieved using silica (B1680970) gel as a solid support under microwave irradiation, a technique that could be applied to this compound. rsc.org

The following table provides a classification of common solvents based on green chemistry principles, which can guide the synthesis of this compound.

| Category | Solvents | Rationale | Ref. |

| Recommended | Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate (B1210297) | Low toxicity, biodegradable, derived from renewable resources (for alcohols). | thieme-connect.com |

| Usable (Substitution Advised) | Toluene, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Possess some health or environmental concerns but are highly effective for certain reactions. Efforts should be made to find alternatives or recycle. | nih.govthieme-connect.com |

| Banned | Benzene (B151609), Dichloromethane, 1,2-Dichloroethane, Carbon Tetrachloride | High toxicity, carcinogenic properties, significant environmental hazards. | thieme-connect.com |

Sustainable Catalysis and Reagent Design

Sustainable catalysis focuses on using catalysts to improve reaction efficiency, atom economy, and yield while minimizing waste. numberanalytics.com Green catalysts are preferred due to advantages like reusability, minimal waste production, and eco-friendly characteristics. numberanalytics.com

For a potential synthesis route of this compound involving the oxidation of 4-(tert-butylthio)toluene, traditional methods might employ cobalt catalysts. rsc.org A greener alternative would be to use a selenium-containing catalyst with hydrogen peroxide as the oxidant in water, which provides good to excellent yields under very mild conditions. consensus.app The aqueous medium and the catalyst in such systems can often be recycled multiple times. consensus.app

In routes proceeding via C-S bond formation, the development of recyclable, heterogeneous catalysts is a key goal. Magnetic nanoparticles functionalized with both urea (B33335) and carboxylic acid groups have been shown to act as effective dual acidic and hydrogen-bonding catalysts for various organic reactions under mild and green conditions. nih.gov Such catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, combining the benefits of homogeneous and heterogeneous catalysis. nih.gov

The design of sustainable reagents also involves moving away from stoichiometric, hazardous chemicals. For example, instead of using thionyl chloride to create an acid chloride, the catalytic in-situ generation method with SnCl₂ is a greener approach. organic-chemistry.org The use of N-heterocyclic carbene (NHC) catalysis is another green strategy that can make reactions more atom-economic and energy-efficient, often utilizing readily available reagents as starting materials. nih.gov These principles guide the development of more benign and sustainable synthetic routes for complex molecules like this compound.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(Tert-butylthio)benzoic acid, both one-dimensional and two-dimensional NMR experiments are employed to obtain a complete assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group gives rise to a singlet at approximately 1.33 ppm, integrating to nine protons. The aromatic protons appear as two doublets in the region of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the tert-butyl group appear at around 31.4 ppm (methyl carbons) and 47.5 ppm (quaternary carbon). The aromatic carbons show signals in the range of 125-145 ppm. The carboxyl carbon is the most deshielded, appearing at approximately 172 ppm. Due to the symmetry of the para-substituted benzene ring, only four signals are expected for the six aromatic carbons. docbrown.info

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.33 (s, 9H) | 31.4 |

| C (CH₃)₃ | - | 47.5 |

| Ar-H (ortho to COOH) | 7.95 (d, 2H) | 129.8 |

| Ar-H (ortho to S-tBu) | 7.55 (d, 2H) | 125.4 |

| Ar-C (ipso to COOH) | - | 128.0 |

| Ar-C (ipso to S-tBu) | - | 144.5 |

| COOH | >10 (br s, 1H) | 172.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are utilized. princeton.eduyoutube.comustc.edu.cnresearchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this compound, a cross-peak between the two aromatic doublets would confirm their ortho relationship on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlations). princeton.eduustc.edu.cnresearchgate.net This allows for the direct assignment of the protonated aromatic carbons. For example, the proton signal at ~7.95 ppm would show a correlation to the carbon signal at ~129.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. princeton.eduustc.edu.cnresearchgate.net This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the sulfur-bearing aromatic carbon.

Correlations from the aromatic protons to their neighboring carbons and the ipso-carbons (the carbon attached to the substituent). For instance, the protons ortho to the carboxylic acid group would show a correlation to the carboxyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. scispace.comuniroma1.it The calculated exact mass for this compound (C₁₁H₁₄O₂S) is 210.0715. nih.gov An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the synthesized compound.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to confirm its structure. docbrown.infolibretexts.orgpharmacy180.com

For this compound, key fragmentation pathways would likely involve:

Loss of a tert-butyl radical: This is often a favorable fragmentation, leading to a prominent peak at m/z corresponding to [M - 57]⁺.

Loss of the carboxylic acid group: Fragmentation could lead to the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH).

Cleavage of the C-S bond: This could result in fragments corresponding to the tert-butylthio group and the benzoic acid moiety.

Decarboxylation: Loss of CO₂ from the molecular ion or fragment ions is a common fragmentation pathway for carboxylic acids.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 210 | [C₁₁H₁₄O₂S]⁺• (Molecular Ion) | - |

| 195 | [C₁₀H₁₁O₂S]⁺ | •CH₃ |

| 153 | [C₇H₅O₂S]⁺ | •C(CH₃)₃ |

| 121 | [C₇H₅O]⁺ | •S(CH₃)₃ |

| 57 | [C(CH₃)₃]⁺ | C₇H₅O₂S• |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govmdpi.comspectroscopyonline.commpg.de

For this compound, the key vibrational modes include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ in the IR spectrum is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ in the IR spectrum corresponds to the carbonyl group of the carboxylic acid. spectroscopyonline.com The conjugation with the aromatic ring typically lowers this frequency compared to non-conjugated carboxylic acids.

C-S Stretch: The carbon-sulfur stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

tert-Butyl Group Vibrations: C-H stretching and bending vibrations of the tert-butyl group will be observed in their characteristic regions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch | 1200-1300 | Medium |

| O-H Bend | 900-950 | Broad, Medium |

| C-S Stretch | 600-800 | Weak-Medium |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for examining the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can determine various electronic properties and predict the geometric arrangement of atoms with high accuracy. For a molecule such as 4-(tert-butylthio)benzoic acid, DFT is employed to elucidate its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. For this compound, this involves analyzing the rotational freedom around the C(aryl)-S and C(aryl)-C(carboxyl) bonds.

The orientation of the tert-butylthio group and the carboxylic acid group relative to the plane of the benzene (B151609) ring defines the molecule's conformation. The bulky tert-butyl group introduces steric hindrance, which significantly influences the preferred rotational angle (dihedral angle) of the thioether linkage. Similarly, the carboxylic acid group's orientation is critical, as it can affect potential intermolecular interactions like hydrogen bonding. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(2d,p), can precisely model these conformational preferences and identify the global minimum energy structure.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| C-S Bond Length | The distance between the aryl carbon and the sulfur atom. | ~1.77 Å |

| S-C(tert-butyl) Bond Length | The distance between the sulfur atom and the tertiary carbon. | ~1.85 Å |

| C=O Bond Length | The length of the carbonyl double bond in the carboxylic acid. | ~1.21 Å |

| C-O Bond Length | The length of the carbonyl single bond in the carboxylic acid. | ~1.36 Å |

| C(aryl)-S-C(tert) Angle | The bond angle around the sulfur atom. | ~100-105° |

| O=C-O Angle | The bond angle within the carboxylic acid group. | ~123° |

Note: The values in this table are representative estimates based on DFT studies of analogous aromatic thioethers and benzoic acids and serve to illustrate the expected output of a geometry optimization calculation.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's chemical reactivity. sphinxsai.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and delocalized across the π-system of the benzene ring. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing carboxylic acid group and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mit.edu From these orbital energies, important electronic descriptors can be calculated.

Table 2: Conceptual Electronic Properties Derived from FMO Analysis

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Global Electrophilicity (ω) | ω = χ2 / (2η) | An index that measures the propensity of a species to accept electrons. |

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the ESP map is expected to show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The acidic proton of the carboxyl group would exhibit a strong positive potential (blue). The region around the sulfur atom may show a moderately negative potential, reflecting its electron-donating character. This visual tool is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are essential in fields like drug discovery and materials science for predicting the behavior of new, unsynthesized molecules.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors would be generated from its optimized 3D structure. These fall into several categories:

Physicochemical Descriptors: These describe bulk properties, such as the logarithm of the partition coefficient (LogP), which measures lipophilicity, and molar refractivity (MR), related to molecular volume and polarizability.

Electronic Descriptors: Derived from quantum chemical calculations (like DFT), these include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors quantify the electronic nature of the molecule.

Topological Descriptors: These are numerical representations of the molecular graph, describing the size, shape, and branching of the molecule.

3D-Descriptors: These descriptors are derived from the 3D coordinates of the atoms and can describe the molecule's volume and surface area.

Table 3: Representative Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Hydrophobicity/Lipophilicity |

| Molar Refractivity (MR) | Molecular volume and polarizability | |

| Electronic | Dipole Moment | Overall polarity of the molecule |

| HOMO/LUMO Energy | Electron-donating/accepting ability | |

| Topological | Wiener Index | Molecular branching and compactness |

| 3D (Geometrical) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent |

Once a comprehensive set of descriptors is calculated for a series of related compounds, statistical methods are used to build a mathematical model that relates these descriptors to an observed activity or property. For instance, a QSAR model could be developed to predict the inhibitory activity of a series of benzoic acid derivatives against a specific enzyme.

The model is created by dividing the compounds into a "training set," used to build the equation, and a "test set," used to validate its predictive power. Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

For this compound, a QSPR model could be developed to predict its reactivity in a specific chemical transformation. For example, descriptors such as the charge on the sulfur atom or the energy of the LUMO could be correlated with the rate of a reaction. Such predictive models are powerful tools that allow chemists to prioritize which novel molecules to synthesize and test, saving significant time and resources.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for observing the movement and conformational changes of molecules over time. However, no specific MD simulation studies have been published for this compound.

Solvent Effects on Molecular Conformation and Interaction

The effect of different solvents on the conformation and intermolecular interactions of this compound has not been investigated through simulation. Research on other molecules, such as benzoic acid itself, has shown that solvent polarity can significantly influence crystal growth and molecular aggregation by altering intermolecular forces. However, specific data on how solvents like water, ethanol, or nonpolar solvents would affect the conformational preferences and interaction patterns of this compound is currently unavailable.

In Silico Investigation of Molecular Recognition

The potential of this compound to interact with biological targets, a key aspect of drug discovery and design, has not been explored using computational methods.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. While numerous studies have performed docking simulations for various other benzoic acid derivatives against a wide range of biological targets, no published research has specifically reported the docking of this compound into the active site of any protein or enzyme. Therefore, its potential as an inhibitor or modulator for any specific biological pathway has not been computationally assessed.

Binding Energy Calculations and Interaction Hotspot Identification

As a direct consequence of the absence of docking studies, there are no corresponding binding energy calculations (e.g., ΔG or binding affinity) for this compound with any biological target. The identification of key amino acid residues that would form "hotspots" for interaction—such as hydrogen bonds, hydrophobic interactions, or pi-stacking involving the phenyl ring or thioether group—is entirely dependent on these initial docking simulations and has therefore not been performed.

Structure Activity Relationship Sar Studies

Impact of the 4-Position tert-Butylthio Substituent on Biological Activity Modulations

The steric bulk of the tert-butyl group can be crucial for fitting into specific hydrophobic pockets within a receptor or enzyme active site. This "space-filling" property can enhance binding affinity by maximizing van der Waals interactions with nonpolar amino acid residues. Furthermore, its size and shape can provide selectivity for one biological target over another, as different proteins have uniquely shaped binding sites.

The lipophilicity imparted by the tert-butylthio group is a key determinant of the compound's pharmacokinetic properties, such as its ability to cross cell membranes. In a study of 2,5-substituted benzoic acid derivatives designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the presence of a large, lipophilic thioether substituent (phenethylthio) at the 5-position was found to be critical for high binding affinity. nih.gov Deletion of this group resulted in a significant decrease in potency, demonstrating that a bulky, nonpolar group in this region is essential for effective interaction with a hydrophobic binding groove on the target proteins. nih.gov

This principle can be extrapolated to the 4-(tert-butylthio)benzoic acid scaffold, where the tert-butylthio group is expected to occupy a similar hydrophobic pocket, thereby anchoring the molecule to its target.

Table 1: Contribution of a Bulky Thioether Substituent to Protein Binding Affinity

| Compound | R¹ Substituent | R² Substituent | Mcl-1 Kᵢ (μM) | Bfl-1 Kᵢ (μM) |

|---|---|---|---|---|

| 1 | -S-(CH₂)₂-Ph | -NHSO₂-Ph | 0.21 | 0.26 |

| 2 | -H | -NHSO₂-Ph | 6.6 | 16.0 |

Data adapted from a study on 2,5-substituted benzoic acid inhibitors, illustrating the significant drop in binding affinity (higher Kᵢ value indicates weaker binding) upon removal of the bulky phenethylthio group. nih.gov

Stereoelectronic Effects of the Thioether Linkage on Molecular Interactions

The thioether linkage (C-S-C) is not merely a passive spacer; its stereoelectronic properties actively contribute to the molecule's conformational flexibility and potential binding interactions. Compared to an ether (C-O-C) or a methylene (B1212753) (C-CH₂-C) bridge, the thioether bond has distinct characteristics.

The C-S-C bond angle is typically around 99°, which is smaller than the tetrahedral angle of carbon (~109.5°) or the bond angle in ethers (~111°). This geometry, combined with longer carbon-sulfur bonds, imparts greater flexibility to the molecule, allowing it to adopt various conformations to fit optimally within a binding site.

Furthermore, the sulfur atom possesses two lone pairs of non-bonding electrons. While sulfur is a weak hydrogen bond acceptor compared to oxygen, these lone pairs can still participate in favorable interactions with hydrogen bond donors in a protein. The sulfur atom can also engage in other non-covalent interactions, such as interactions with aromatic rings or metal ions present in metalloenzymes. The presence of sulfur's non-participating electrons can also contribute to the stabilization of nearby free radicals, a property that may be relevant in the context of antioxidant activity. mdpi.com

Role of the Carboxylic Acid Moiety as a Hydrogen Bond Donor/Acceptor and Ionic Interaction Site

The carboxylic acid (-COOH) group is a dominant feature in the SAR of this compound and is a common pharmacophore in a vast number of drugs. nih.gov Its importance stems from its acidity and its ability to engage in multiple, powerful non-covalent interactions. researchgate.netacs.org

At physiological pH (around 7.4), the carboxylic acid group is largely deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This negative charge is a key feature for forming strong ionic interactions, or salt bridges, with positively charged amino acid residues in a biological target, such as the side chains of arginine (Arg), lysine (B10760008) (Lys), or histidine (His). These electrostatic interactions are among the strongest non-covalent bonds in drug-receptor complexes and often serve as the primary anchor point for the molecule.

In addition to ionic bonding, the oxygen atoms of the carboxylate group are excellent hydrogen bond acceptors. Even in its protonated, neutral state (-COOH), the group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl C=O and hydroxyl -OH oxygens). nih.gov This versatility allows the carboxylic acid moiety to form a network of hydrogen bonds within a binding site, contributing significantly to binding affinity and specificity. wiley-vch.de

Table 2: Potential Interactions of the Carboxylic Acid Moiety with Amino Acid Residues

| Functional Group Form | Interaction Type | Complementary Amino Acid Residue (Example) |

|---|---|---|

| Carboxylate (-COO⁻) | Ionic Interaction (Salt Bridge) | Arginine, Lysine |

| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine | |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Serine, Threonine, Arginine, Asparagine |

Systematic Substituent Effects on the Aromatic Ring and Their Correlation with Activity Profiles

Beyond the primary substituent at the 4-position, adding other functional groups to the aromatic ring of this compound would systematically alter its electronic and steric properties, thereby modulating its biological activity. The principles of physical organic chemistry are often used to correlate these changes with activity profiles.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or halides (-Cl, -F), pull electron density away from the aromatic ring. This effect generally increases the acidity of the carboxylic acid, which can influence its ionization state and interaction potential. In some biological systems, EWGs have been shown to enhance activity. For instance, in a study of benzoic acid ester prodrugs for tuberculosis treatment, the introduction of EWGs into the aromatic ring improved antimycobacterial activity. nih.gov

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), push electron density into the aromatic ring. This decreases the acidity of the carboxylic acid. The effect on biological activity is target-dependent; an EDG might improve activity if, for example, it participates in a specific hydrogen bond or van der Waals interaction.

The position of the substituent also matters (ortho, meta, or para to the carboxylic acid). These positional effects alter the molecule's charge distribution and shape, which can fine-tune its fit and interaction with a specific target. A systematic SAR study would involve synthesizing analogs with different substituents at various positions to map the requirements of the biological target.

Table 3: Predicted Effects of Additional Substituents on the Physicochemical Properties of a 4-(Alkylthio)benzoic Acid Scaffold

| Position | Substituent (X) | Electronic Effect | Predicted Impact on Acidity | Potential Impact on Activity Profile |

|---|---|---|---|---|

| 2 or 6 (ortho) | -Cl | Inductive EWG | Increase | May introduce steric hindrance or new interactions. |

| 3 or 5 (meta) | -NO₂ | Strong EWG (Inductive & Resonance) | Strongly Increase | Could enhance electrostatic interactions or introduce H-bonding. |

| 3 or 5 (meta) | -OCH₃ | Inductive EWG, Resonance EDG | Slightly Decrease | May act as a hydrogen bond acceptor. |

| 2 or 6 (ortho) | -CH₃ | Inductive EDG | Decrease | Increases lipophilicity; may provide favorable steric fit. |

This table presents a conceptual analysis of how systematic substitutions on the aromatic ring could modulate the properties and potential activity of this compound.

Mechanistic Insights from SAR Analysis in Model Biological Systems

SAR analysis is not merely for optimizing potency; it is a powerful tool for elucidating the mechanism of action of a compound. By observing how specific structural changes affect biological outcomes, researchers can infer the nature of the drug-target interaction at a molecular level.

For example, in a study of 2-(arylthio)benzoic acids as inhibitors of the fat mass and obesity-associated protein (FTO), SAR studies guided the design of compounds where a sulfur-oxygen interaction was used as a bioisosteric replacement for an intramolecular hydrogen bond. researchgate.net To overcome poor cellular activity, a prodrug strategy was employed by converting the carboxylic acid to a methyl ester. The resulting compound showed superior inhibition of acute myeloid leukemia (AML) cell lines. The proposed mechanism was confirmed by demonstrating that the compound increased the global abundance of m⁶A RNA methylation, which is the expected downstream effect of FTO inhibition. researchgate.net

If this compound were evaluated in a model biological system (e.g., an enzyme inhibition assay), a systematic SAR study could provide key mechanistic insights:

Identifying Key Interactions: Synthesizing analogs where the carboxylic acid is replaced with a non-acidic group (like an amide or alcohol) would confirm the importance of the ionic/hydrogen bonding interactions of the carboxylate.

Probing the Binding Pocket: Varying the size of the alkyl group on the thioether (e.g., methyl, ethyl, isopropyl, tert-butyl) would map the size and shape of the hydrophobic pocket it occupies. A sharp drop in activity with a larger group would suggest a size constraint.

Improving Selectivity: If the compound inhibits multiple related enzymes (e.g., different isoforms of an enzyme family), SAR can be used to introduce modifications that enhance binding to the desired target while decreasing affinity for others, leading to a more selective compound. nih.gov

Overcoming Resistance or Improving Bioavailability: As seen in the FTO inhibitor study, if the parent acid has poor cell permeability, SAR can guide the design of prodrugs (e.g., esters) that mask the polar carboxylic acid group to facilitate cell entry, after which intracellular esterases can hydrolyze it to release the active acid. nih.govresearchgate.net

Through these iterative cycles of design, synthesis, and testing, SAR analysis transforms preliminary findings into a detailed molecular understanding of a compound's biological function.

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecular Synthesis

Following a thorough review of available scientific literature, there is limited specific information detailing the use of 4-(Tert-butylthio)benzoic acid as a building block in the synthesis of complex molecules like macrocycles or advanced heterocyclic systems. Research in these areas often focuses on other structural analogs.

Introduction into Macrocyclic Structures

Precursor for Advanced Heterocyclic Systems

There is a lack of specific documented research on the use of this compound as a direct precursor for the synthesis of advanced heterocyclic systems. While benzoic acid derivatives are fundamental in organic synthesis, the specific applications of the tert-butylthio variant in this context are not detailed in available literature.

Monomer and Modifier in Polymer Chemistry

The role of this compound in polymer chemistry is not extensively documented. While its structural analog, 4-tert-Butylbenzoic acid (p-TBBA), is known to be used as a modifier and chain terminator in polyesters and alkyd resins, similar applications for the thio-variant are not specifically described. nih.govpenpet.com

Incorporation into Polyester (B1180765) and Polyamide Backbones

No specific research data or studies were found that detail the direct incorporation of this compound as a monomer into polyester or polyamide backbones. The synthesis of these polymers often involves a wide variety of monomers, but the inclusion of this particular compound is not a focus of the available research.

Influence on Polymer Properties and Functionality

As there is no information on its incorporation into polymers, there are consequently no research findings on how this compound influences polymer properties such as thermal stability, solubility, or mechanical characteristics.

Role in the Synthesis of Functional Organic Materials

Precursor for Liquid Crystalline Materials

The presence of an alkylthio (or alkylsulfanyl) group, such as the tert-butylthio group in this compound, has a notable influence on the mesomorphic properties. Research on a simple but novel class of hydrogen bonding liquid crystalline benzoic acids with alkylthio groups has shown that such molecules exclusively form a nematic (N) regime due to spontaneous carboxylic dimerization. rsc.org Generally, the thermal transition temperatures of these thioether-substituted derivatives are lower than their alkoxy analogues. rsc.orgresearchgate.net This is attributed to the larger bond angle of the C–S–C linkage compared to the C–O–C linkage and the weaker electron-donating nature of the alkylthio group. rsc.org

While specific phase transition temperatures for this compound are not extensively documented in publicly available literature, the general trends observed for 4-(alkylthio)benzoic acids provide valuable insights. It is established that the number of carbons in the alkylthio group correlates with the transition temperatures and the stability of the nematic phase, often exhibiting an odd-even effect where members with an even number of carbon atoms in the alkyl chain show wider nematic phase ranges. rsc.org The bulky nature of the tert-butyl group in this compound is expected to influence the molecular packing and, consequently, the specific temperatures and stability of its liquid crystalline phases. Further detailed studies are required to fully elucidate the thermotropic behavior of this specific compound.

Table 1: General Influence of Alkylthio Groups on the Mesomorphic Properties of Benzoic Acid Derivatives

| Molecular Feature | Influence on Liquid Crystalline Properties | Reference |

| Carboxylic Acid Group | Promotes dimerization via hydrogen bonding, leading to the formation of mesogenic units. | rsc.org |

| Alkylthio Linkage | Generally lowers transition temperatures compared to alkoxy analogues. | rsc.orgresearchgate.net |

| Alkylthio Linkage | Favors the formation of nematic phases. | rsc.org |

| Alkyl Chain Length | Correlates with transition temperatures and nematogenic stability, often showing an odd-even effect. | rsc.org |

Components in Self-Assembled Monolayers (SAMs)

The formation of self-assembled monolayers (SAMs) on solid substrates, particularly on gold surfaces, is a widely utilized technique for tailoring interfacial properties. This process typically involves the spontaneous organization of molecules containing a specific head group with a strong affinity for the substrate. While alkanethiols (-SH) are the most common precursors for forming SAMs on gold, the potential for other sulfur-containing functional groups to form ordered monolayers is an area of active research.

The this compound molecule possesses a thioether linkage (-S-C(CH3)3). The bulky tert-butyl group attached to the sulfur atom presents a significant steric hindrance, which would likely influence the packing density and ordering of the molecules on a surface. The formation and characterization of SAMs from aromatic thiols have been extensively studied, providing a framework for understanding how molecular structure dictates the properties of the resulting monolayer. uh.edu

For a SAM to form, the molecule must adsorb to the surface and arrange in an ordered fashion. The final structure is a result of the interplay between the head group-substrate interaction, intermolecular interactions (such as van der Waals forces and π-π stacking for aromatic systems), and steric constraints. uh.eduuh.edu

Detailed characterization of such a monolayer would involve techniques like contact angle goniometry to assess surface wettability, ellipsometry to determine the thickness of the monolayer, and spectroscopic methods like infrared reflection-absorption spectroscopy (IRRAS) and X-ray photoelectron spectroscopy (XPS) to probe the chemical composition and molecular orientation within the SAM.

Table 2: Key Parameters for the Characterization of Self-Assembled Monolayers

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) and surface energy. |

| Ellipsometry | Thickness of the molecular monolayer. |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and conformational order of the alkyl/aromatic chains. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. |

Ligand Design and Coordination Chemistry

4-(Tert-butylthio)benzoic Acid as a Monodentate or Bidentate Ligand

This compound, upon deprotonation to its carboxylate form, 4-(tert-butylthio)benzoate, possesses multiple potential donor sites for coordination to a metal center. The primary coordination site is the carboxylate group, which can engage the metal ion in several ways. It can act as a monodentate ligand, where only one of the oxygen atoms binds to the metal. Alternatively, it can function as a bidentate ligand, with both oxygen atoms coordinating to the same metal center in a chelating fashion, or to different metal centers in a bridging mode.

The presence of the sulfur atom in the tert-butylthio group introduces another potential coordination site. This thioether sulfur atom has a lone pair of electrons that can form a coordinate bond with a metal ion. If both the carboxylate group and the thioether sulfur bind to the same metal center, the ligand acts as a bidentate chelating agent. This chelation can enhance the stability of the resulting complex. The coordination behavior ultimately depends on several factors, including the nature of the metal ion (hard vs. soft acid), the steric hindrance imposed by the bulky tert-butyl group, and the reaction conditions.

Possible Coordination Modes of 4-(Tert-butylthio)benzoate:

| Coordination Mode | Description |

|---|---|

| Monodentate | One oxygen atom of the carboxylate group binds to the metal center. |

| Bidentate Chelating (O,O') | Both oxygen atoms of the carboxylate group bind to the same metal center. |

| Bidentate Bridging (O,O') | The two oxygen atoms of the carboxylate group bind to two different metal centers. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand, often in the form of its sodium or potassium salt, in an appropriate solvent. Characterization of the resulting complexes relies on a suite of analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and elemental analysis.

Transition Metal Complexes (e.g., Cu, Pd, Ag)

Transition metals, with their variable oxidation states and coordination geometries, form a wide array of complexes with carboxylate ligands.

Copper (Cu): Copper(II) complexes with substituted benzoic acids are well-documented. wikipedia.org A common synthetic route involves the reaction of a copper(II) salt, such as copper(II) sulfate, with the sodium salt of this compound in an aqueous or alcoholic medium. wikipedia.org The resulting copper(II) carboxylates often exhibit a dimeric "paddle-wheel" structure, where four carboxylate ligands bridge two copper centers. wikipedia.org

Palladium (Pd): Palladium(II) complexes are of significant interest, particularly in catalysis. The synthesis can be achieved by reacting a palladium(II) salt like palladium(II) acetate (B1210297) or sodium tetrachloropalladate(II) with the ligand. researchgate.net The carboxylate group can direct C-H activation reactions, leading to the formation of organometallic palladium complexes. researchgate.net

Silver (Ag): Research has been conducted on silver complexes with a range of p-(alkylthio)benzoic acids. researchgate.net These complexes are typically prepared by reacting silver nitrate (B79036) with the corresponding benzoic acid in a buffered solution. researchgate.net Studies on these compounds have focused on determining their formation constants in solution, providing insight into the stability of the silver-sulfur bond. researchgate.net

Main Group Metal Derivatives

While less common than transition metal complexes, main group elements can also form stable complexes with this compound. For instance, organotin(IV) compounds are known to react with various carboxylic acids to form organotin(IV) carboxylates. mdpi.comrsc.org The synthesis might involve reacting an organotin(IV) oxide or chloride with the acid, leading to complexes with diverse structures, including monomeric, dimeric, or polymeric arrangements. mdpi.comrsc.org The coordination environment around the tin atom can vary from tetrahedral to trigonal-bipyramidal or octahedral, depending on the nature of the ligand and the organic substituents on the tin atom. mdpi.comrsc.org

Chelation Behavior and Stability Constants in Solution

The determination of stability constants is typically performed using techniques such as potentiometric or spectrophotometric titrations. Studies on silver complexes of p-(alkylthio)benzoic acids have shown that the stability of these complexes is influenced by the inductive effects of the alkyl group attached to the sulfur atom. researchgate.net This suggests that changes in the σ-bonding between the sulfur and silver atoms are a major factor contributing to the free-energy changes of complex formation. researchgate.net

Exploration of Catalytic Applications of Metal-4-(Tert-butylthio)benzoate Complexes

Metal complexes are central to the field of catalysis, facilitating a vast range of chemical transformations. The unique electronic and steric properties imparted by the 4-(tert-butylthio)benzoate ligand can influence the catalytic activity of its metal complexes.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically a liquid phase. researchgate.net Soluble transition metal complexes of 4-(tert-butylthio)benzoate could potentially serve as catalysts in various organic reactions. For example, palladium-carboxylate complexes are well-known catalysts for cross-coupling and C-H functionalization reactions. researchgate.net The directing ability of the carboxylate group, combined with the electronic influence of the thioether moiety, could offer unique selectivity in such transformations. Similarly, copper complexes are widely used as catalysts for oxidation reactions. The specific structure of a copper-4-(tert-butylthio)benzoate complex would dictate its efficacy and selectivity in these catalytic processes. While the catalytic potential is significant, specific applications for metal complexes of this compound remain an area for future research exploration.

Research on this compound in Heterogeneous Catalysis Remains Undocumented

Initial investigations into the role of this compound in the realm of heterogeneous catalysis, particularly concerning its application in immobilized complexes, have yielded no specific research findings. A thorough search of available scientific literature and databases did not reveal any studies detailing the use of this compound in the design of ligands for immobilized catalysts or its subsequent application in heterogeneous catalytic processes.

The inquiry was structured to uncover information on two key areas:

: Specifically, how this compound is utilized as a ligand for the development of catalysts that are anchored to a solid support. This would include details on its coordination with metal centers.

Heterogeneous Catalysis: Focused on the performance and application of immobilized complexes derived from this specific benzoic acid derivative in catalytic reactions.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on its application in immobilized complexes as the primary research does not appear to have been published. Further research would be required to explore the potential of this compound in this field.

Chemical Probe Design and Methodological Applications

Rational Design of Chemical Probe Scaffolds

The rational design of a chemical probe begins with a "scaffold," a core molecular structure that provides the basic framework for binding to a target of interest. An ideal scaffold should possess a known or predictable binding mode to a target protein, be synthetically tractable to allow for modifications, and have physicochemical properties suitable for cellular activity. The design process often involves computational modeling and structure-activity relationship (SAR) studies to optimize potency and selectivity.

Integration of Bio-orthogonal Functionalities (e.g., click chemistry tags)

To be useful for target identification and visualization, probe scaffolds are often derivatized with bio-orthogonal functional groups. These are chemical moieties that are inert to biological systems but can undergo specific, high-yield reactions with a partner functional group. wikipedia.orgnih.gov This allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), for downstream analysis.

Common Bio-orthogonal Reactions:

Azide-Alkyne Cycloadditions: This "click chemistry" reaction, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, is widely used due to its high efficiency and specificity. wikipedia.orgnih.govsigmaaldrich.com Azides and alkynes are small, abiotic functional groups that can be readily incorporated into probe molecules. glenresearch.comresearchgate.net

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (like trans-cyclooctene) is known for its exceptionally fast reaction kinetics, making it suitable for in vivo applications where probe concentrations are low. wikipedia.orgnih.gov

| Reaction Type | Reactive Groups | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (B81097) | High yield, requires copper catalyst (potential toxicity). sigmaaldrich.comnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free, suitable for live-cell imaging. wikipedia.orgnih.gov |

| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | Extremely fast kinetics, ideal for low concentration applications. wikipedia.orgnih.gov |

Photoaffinity Labeling (PAL) Probe Development

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a probe to its target protein upon activation with light. nih.govmdpi.com This method is particularly useful for capturing transient or low-affinity interactions that are difficult to study otherwise. nih.gov

A PAL probe typically consists of three components:

Affinity Group: The core molecule (scaffold) that reversibly binds to the target protein.

Photoreactive Group: A moiety that is chemically inert in the dark but forms a highly reactive intermediate upon UV irradiation, which then forms a covalent bond with the target protein. Common photoreactive groups include diazirines, aryl azides, and benzophenones. nih.govnih.gov

Reporter Tag: A handle, often an alkyne or azide for click chemistry, used for enrichment and identification of the labeled protein. nih.gov

The general workflow involves incubating cells with the PAL probe, irradiating with UV light to induce cross-linking, lysing the cells, and then using the reporter tag to enrich and identify the covalently labeled proteins via mass spectrometry. nih.gov

Utility in Target Identification and Validation Studies

The ultimate goal of many chemical probe studies is to identify the specific cellular targets of a bioactive compound (target identification) and to confirm that modulating this target leads to a desired physiological effect (target validation). technologynetworks.comwjbphs.comwjbphs.com

Target Identification: After a probe covalently labels its target protein(s), the protein-probe adducts are isolated (e.g., using a biotin tag and streptavidin beads) and the protein is identified using proteomic techniques like mass spectrometry. mdpi.comnih.gov

Target Validation: Once a target is identified, further experiments are needed to confirm its role in the observed biological effect. technologynetworks.comwjbphs.com This can involve techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing to deplete the target protein and observe if this phenocopies the effect of the chemical probe. wjbphs.com Pharmacological validation uses other known molecules to modulate the target and confirm the biological outcome. wjbphs.com

These methodologies are fundamental to advancing drug discovery by elucidating the mechanisms of action of novel compounds and identifying new therapeutic targets. discoveryontarget.com

Research on Enzymatic and Biochemical Interactions of 4-(Tert-butylthio)benzoic Acid Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific enzymatic and biochemical interactions of the chemical compound this compound are not publicly available. Consequently, a thorough analysis of its enzyme binding mechanisms, molecular recognition, binding affinity, and modulation of biological pathways, as requested, cannot be provided at this time.

The inquiry sought to build a detailed article focusing solely on the non-clinical enzymatic and biochemical interactions of this compound. The specified outline required in-depth information on its potential roles as a competitive, non-competitive, or uncompetitive enzyme inhibitor, insights from enzyme active site mapping via mutagenesis studies, characterization of its molecular interactions at protein-ligand interfaces, and biophysical data for binding affinity determination. Furthermore, an exploration of its mechanistic effects on biological pathways was requested.

Extensive searches for scholarly articles, patents, and data in biochemical and chemical databases did not yield any specific studies that have investigated these aspects of this compound. While general principles of enzyme kinetics and biophysical techniques are well-documented for numerous compounds, including other benzoic acid derivatives, this particular molecule with the tert-butylthio substitution at the 4-position does not appear to have been the subject of published research in these areas.

Therefore, it is not possible to generate data tables or provide detailed research findings on the following topics for this compound:

Enzymatic and Biochemical Interaction Studies Non Clinical Focus

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 4-(Tert-butylthio)benzoic acid and its derivatives is poised to benefit from advancements in green and efficient chemical methodologies. Current research emphasizes the development of pathways that minimize waste, avoid harsh reagents, and utilize readily available starting materials.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: Modern palladium and copper-catalyzed reactions offer powerful tools for C–S bond formation. Future research could focus on developing protocols that directly couple 4-halobenzoic acids with tert-butyl thiol under mild, base-free conditions. A notable advancement is the concept of using thioesters as dual electrophilic activators and sulfur nucleophiles through decarbonylative palladium catalysis, which could provide a redox-neutral route from readily available carboxylic acids. rsc.org

Photocatalysis: Visible-light-driven methods are emerging as a sustainable approach to organic synthesis. organic-chemistry.org Investigating the photochemical synthesis of thioesters and thioethers from carboxylic acids and aryl halides could lead to highly efficient and environmentally friendly routes to this compound. organic-chemistry.orgresearchgate.net For instance, protocols using tetramethylthiourea (B1220291) as both a sulfur source and a photoreductant could be adapted for this purpose. researchgate.net

Biocatalysis: The use of enzymes, such as ene-reductases, presents a novel strategy for the asymmetric synthesis of chiral thioethers. nih.gov While this compound itself is achiral, this approach could be invaluable for synthesizing chiral derivatives, opening avenues for applications in stereoselective synthesis and pharmacology. The challenge of catalyst poisoning by sulfur in traditional metal catalysis can be circumvented using biocatalytic methods. nih.gov

Sustainable Reagents and Solvents: Moving away from toxic and disagreeable thiols is a key goal. Research into "protonless" sulfur reagents or utilizing odorless disulfides in photocatalytic reactions represents a significant step towards safer and more sustainable processes. rsc.orgorganic-chemistry.org Additionally, exploring reactions in supercritical water could offer a catalyst-free desulfurization and synthesis pathway, minimizing waste and avoiding the need for hydrogen feeds. mit.edu

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, redox-neutral options. rsc.org | Catalyst cost and toxicity, potential for sulfur poisoning. nih.gov |

| Photocatalysis | Uses visible light as a renewable energy source, mild reaction conditions. organic-chemistry.orgresearchgate.net | Requires specific photocatalysts, scalability can be a concern. |

| Biocatalysis | High enantioselectivity, environmentally benign. nih.gov | Limited substrate scope, enzyme stability. |

| Supercritical Water | Catalyst-free, eliminates need for hydrogen feed, minimizes coke formation. mit.edu | Requires high temperature and pressure, understanding complex reaction mechanisms. mit.edu |

Advancement of Computational Models for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, computational models can provide deep insights into its properties and guide the design of derivatives with tailored functionalities.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometric structure, vibrational frequencies, and electronic properties of this compound and its analogs. researchgate.net Such studies can elucidate the impact of the tert-butylthio substituent on the electronic nature of the benzoic acid ring, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR models can establish a mathematical relationship between the molecular structure and its physicochemical properties. mdpi.com By developing QSPR models for a series of related organosulfur compounds, researchers can predict properties like solubility, melting point, and electronic characteristics for newly designed molecules without the need for immediate synthesis and experimentation. mit.edumdpi.com This predictive capability is vital for screening large libraries of virtual compounds for specific applications.

Reaction Mechanism Simulation: Automated Reaction Mechanism Generators (RMG) can be used to build comprehensive kinetic models for reactions involving organosulfur compounds. mit.edu By expanding the database with accurate thermochemical and kinetic parameters calculated via high-level quantum chemistry, these tools can predict reaction outcomes and help optimize synthetic conditions, particularly in complex systems like pyrolysis or supercritical water reactions. mit.edu

Molecular Docking and Dynamics: In the context of drug discovery or materials science, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within a biological target or a material matrix. researchgate.net This is particularly relevant for designing enzyme inhibitors or new liquid crystalline materials. nih.govresearchgate.net

The following table outlines key computational parameters and their significance.

| Computational Method | Predicted Parameters | Significance |

| DFT | Molecular geometry, electronic structure, vibrational spectra. researchgate.net | Understanding fundamental chemical reactivity and spectroscopic properties. |

| QSPR | Boiling point, vapor pressure, thermal efficiency. mdpi.com | Rapid screening and design of molecules with desired physical properties. |

| RMG | Reaction pathways, kinetic parameters. mit.edu | Optimization of synthetic routes and understanding complex chemical processes. mit.edu |

| Molecular Docking | Binding modes, interaction energies. researchgate.net | Design of targeted molecules for biological or materials applications. |

Discovery of Unforeseen Reactivity and Transformative Potential

The unique combination of functional groups in this compound suggests a rich and potentially underexplored reactive landscape. Future research should aim to uncover novel transformations that leverage the interplay between the thioether, the aromatic ring, and the carboxylic acid.

Sulfur-Centered Reactivity: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and steric profile of the molecule. These oxidized derivatives could exhibit entirely different biological activities or material properties. Furthermore, the thioether can act as a nucleophile or participate in radical reactions, opening doors to new C-C and C-heteroatom bond-forming reactions. tcu.edu

Electrophilic Aromatic Substitution: The tert-butylthio group is an ortho-, para-directing group that activates the aromatic ring towards electrophilic substitution. This could be exploited to synthesize a variety of di- and tri-substituted benzoic acid derivatives with precise control over the substituent pattern, leading to novel compounds for various applications.

Decarboxylative Functionalization: The carboxylic acid group can serve as a handle for various transformations. Decarboxylative coupling reactions, a burgeoning field in organic synthesis, could be used to replace the carboxyl group with other functionalities, such as aryl, vinyl, or alkyl groups, thus providing access to a diverse range of 4-substituted tert-butylthiobenzene derivatives.

Coordination Chemistry and Catalysis: The carboxylic acid moiety can act as a ligand for metal centers. This opens the possibility of using this compound to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. The presence of the sulfur atom could also allow for unique bidentate or bridging coordination modes, potentially leading to materials with interesting catalytic or photophysical properties.

Interdisciplinary Collaborations for Broadening Research Impact

The versatile structure of this compound makes it an attractive candidate for exploration in a wide range of scientific disciplines beyond traditional chemistry. Fostering interdisciplinary collaborations will be key to unlocking its full potential.

Materials Science: Benzoic acid derivatives are known to form liquid crystals, and the introduction of the bulky tert-butylthio group could lead to novel mesophase behaviors. nih.gov Collaboration with materials scientists could lead to the development of new display technologies or sensors. Furthermore, its incorporation into polymers could create advanced materials with enhanced thermal stability, refractive indices, or degradation profiles, similar to how thiophene-based acids are used to create high-performance polyesters. mdpi.com

Pharmacology and Medicinal Chemistry: Organosulfur compounds are prevalent in pharmaceuticals and are known for a wide range of biological activities, including antioxidant and anticancer properties. nih.govresearchgate.net The lipophilic tert-butyl group and the acidic carboxylate make this compound an interesting scaffold for drug design. nih.gov Collaborations with pharmacologists could explore its potential as an enzyme inhibitor, for example, targeting zinc-dependent deacetylases where hydrophobic interactions play a key role. researchgate.net

Agricultural Science: Certain benzoic acid derivatives exhibit herbicidal or plant growth-regulating properties. The specific substitution pattern of this compound could be investigated in collaboration with agricultural scientists to develop new, effective, and potentially more environmentally benign agrochemicals.

Environmental Science: Thioethers and their oxidized counterparts are relevant in the context of environmental chemistry, particularly in the study of fuel desulfurization. mit.edu Research collaborations could investigate the environmental fate and degradation pathways of this compound or its potential use as a tracer or model compound in environmental studies.

Q & A